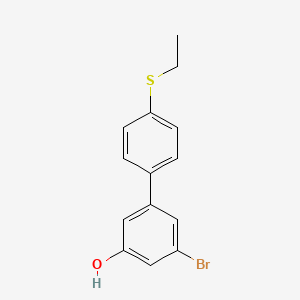

3-Bromo-5-(4-ethylthiophenyl)phenol

Description

The exact mass of the compound this compound, 95% is 307.98705 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(4-ethylsulfanylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrOS/c1-2-17-14-5-3-10(4-6-14)11-7-12(15)9-13(16)8-11/h3-9,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGDZUNSQWJYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(4-ethylthiophenyl)phenol

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Bromo-5-(4-ethylthiophenyl)phenol, a molecule of interest for researchers, scientists, and professionals in the field of drug development. The proposed synthesis leverages a key Suzuki-Miyaura cross-coupling reaction, a powerful and widely utilized method for the formation of carbon-carbon bonds in medicinal chemistry.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical disconnection is at the C-C bond between the two aromatic rings. This leads to two key synthons: a 3-bromo-5-hydroxyphenyl synthon and a 4-ethylthiophenyl synthon.

The forward synthesis, therefore, logically involves a Suzuki-Miyaura coupling reaction. This well-established, palladium-catalyzed cross-coupling reaction joins an organohalide with an organoboron compound.[1][2][3] In this proposed pathway, 3,5-dibromophenol serves as the starting material for the aryl halide component, and 4-ethylthiophenylboronic acid is the organoboron partner. A selective mon-coupling is anticipated due to the controlled stoichiometry of the reagents.

The overall synthesis pathway is depicted below:

Figure 1: Proposed synthesis pathway for this compound via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following section details the experimental procedures for the synthesis of the target molecule.

2.1. Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

2.2. Synthesis of this compound

This procedure is adapted from general protocols for Suzuki-Miyaura cross-coupling reactions involving aryl bromides and phenylboronic acids.[4]

Reaction Scheme:

Figure 2: Detailed reaction scheme for the Suzuki-Miyaura coupling.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dibromophenol (1.0 eq), 4-ethylthiophenylboronic acid (1.1 eq)[5][6], palladium(II) acetate (Pd(OAc)2, 0.02 eq), and triphenylphosphine (PPh3, 0.08 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is added, followed by the addition of sodium carbonate (Na2CO3, 2.0 eq).

-

The reaction mixture is heated to reflux and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. The yield is an estimate based on similar reported Suzuki-Miyaura reactions.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (%) |

| 3,5-Dibromophenol | C₆H₄Br₂O | 251.90 | 1.0 | - |

| 4-Ethylthiophenylboronic acid | C₈H₁₁BO₂S | 182.04 | 1.1 | - |

| This compound | C₁₄H₁₃BrO₂S | 325.22 | - | 70-85 (Estimated) |

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is a robust method, other synthetic approaches could also be considered.

4.1. Ullmann Condensation

An Ullmann-type condensation could potentially be employed to form the C-S bond.[7][8][9] This would involve the reaction of 3,5-dibromophenol with 4-ethylthiophenol in the presence of a copper catalyst and a base.[7][8][9][10] However, this approach might suffer from lower yields and require harsher reaction conditions compared to the Suzuki-Miyaura coupling.

4.2. Synthesis via a Grignard Reagent

Another possibility involves the formation of a Grignard reagent from a protected 3,5-dibromophenol, followed by a reaction with a sulfur electrophile to introduce the ethylthio group. This multi-step process would likely be more complex and potentially lower yielding.

Conclusion

The proposed synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction offers a direct and efficient route to the target molecule. This method utilizes commercially available or readily accessible starting materials and employs a well-understood and reliable reaction mechanism. The detailed experimental protocol and data provided in this guide should serve as a valuable resource for researchers and scientists in their synthetic endeavors. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 4-Ethylthiophenylboronic acid | 145349-76-4 [sigmaaldrich.com]

- 7. synarchive.com [synarchive.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(4-ethylthiophenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel organic compound, 3-Bromo-5-(4-ethylthiophenyl)phenol. Due to the limited availability of experimental data for this specific molecule, this guide combines predicted values from computational models with detailed, standardized experimental protocols that can be employed for its empirical characterization. This information is crucial for researchers in drug discovery and development, as these properties govern the compound's behavior in biological systems and its suitability for further investigation.

Core Physicochemical Data

The following table summarizes the available and predicted physicochemical data for this compound. These values serve as a preliminary guide for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrOS | Guidechem[1] |

| Molecular Weight | 233.13 g/mol | Guidechem[1] |

| Predicted pKa | 8.56 ± 0.10 | Guidechem[1] |

| Predicted logP (XLogP3-AA) | 3.1 | Guidechem[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Aqueous Solubility | Not available | - |

Experimental Protocols for Physicochemical Characterization

To empirically determine the physicochemical properties of this compound, the following standard laboratory protocols are recommended.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is finely powdered by grinding a small amount in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[2][3][4] A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound.[2]

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. If this compound is synthesized as a liquid or an oil, this method is applicable.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

Place a small amount of the liquid sample into the Thiele tube or test tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

Aqueous Solubility Determination

Solubility is a critical parameter for drug absorption and distribution.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure (Shake-Flask Method):

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of purified water (and relevant buffers, e.g., phosphate-buffered saline at pH 7.4) in separate vials.

-

Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or a validated HPLC method.

-

The determined concentration represents the aqueous solubility of the compound at that temperature and pH.[9]

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Buffer solutions of varying pH

Procedure (Spectrophotometric Method):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of buffer solutions covering a pH range that brackets the expected pKa (e.g., from pH 7 to pH 10 for a phenol).[10]

-

Add a small, constant volume of the stock solution to each buffer solution in a cuvette to obtain a final concentration suitable for spectrophotometric analysis.[11]

-

Record the UV-Vis absorption spectrum for each solution.

-

The absorbance at a specific wavelength will change as the compound ionizes with changing pH.

-

Plot the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[11][12]

LogP Determination (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets.

Apparatus:

-

Separatory funnel or vials

-

n-Octanol

-

Purified water (or buffer at a specific pH)

-

Shaker

-

Analytical instrumentation (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):

-

Pre-saturate the n-octanol with water and the water with n-octanol.

-

Prepare a solution of this compound in either the aqueous or organic phase.

-

Add equal volumes of the pre-saturated n-octanol and aqueous phase to a separatory funnel or vial.

-

Add the compound solution to the funnel.

-

Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique.

-

The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, various computational tools can provide reliable estimations of physicochemical properties. These predictions are valuable for prioritizing compounds and guiding experimental work. Several online platforms and software packages utilize algorithms based on quantitative structure-property relationships (QSPR).[14]

-

LogP and Solubility: Tools like Molinspiration, ChemSpider, and ACD/Percepta Portal offer robust logP and aqueous solubility predictions.[15][16][17]

-

pKa: pKa values can be accurately predicted using software that considers the electronic effects of substituents on the ionizable group, such as ACD/pKa or SPARC.[18]

-

Boiling Point: Estimation of boiling point can be performed using group contribution methods or more advanced computational models available through resources like the SPARC server.[18][19]

This guide provides a foundational understanding of the physicochemical properties of this compound. The combination of predicted data and detailed experimental protocols offers a clear path forward for researchers engaged in the comprehensive characterization of this and other novel chemical entities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. quora.com [quora.com]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. mdpi.com [mdpi.com]

- 12. web.pdx.edu [web.pdx.edu]

- 13. acdlabs.com [acdlabs.com]

- 14. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. Calculating Physiochemical Properties [cambridgemedchemconsulting.com]

- 17. Molinspiration Cheminformatics [molinspiration.com]

- 18. On-line Software [vcclab.org]

- 19. pubs.acs.org [pubs.acs.org]

Unraveling the Molecular Mysteries: A Mechanistic Hypothesis for 3-Bromo-5-(4-ethylthiophenyl)phenol

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

This document presents a comprehensive, in-depth technical guide postulating the mechanism of action for the novel compound, 3-Bromo-5-(4-ethylthiophenyl)phenol. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, namely bromophenols and aryl thioethers, to construct a plausible, multi-faceted hypothesis. We propose that this compound is likely to exhibit a combination of antioxidant, anti-inflammatory, and anticancer activities, mediated through distinct but potentially interconnected signaling pathways. This guide provides detailed hypothetical mechanisms, outlines experimental protocols to test these hypotheses, and presents quantitative data from related compounds in a structured format for comparative analysis. The mandatory visualizations included aim to provide clear, conceptual frameworks for the proposed molecular interactions and experimental workflows.

Introduction

Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities, making them a cornerstone of many drug discovery programs. The introduction of various substituents onto the phenolic ring can significantly modulate their pharmacological profile. This compound is a unique chemical entity that combines three key structural features: a phenol ring, a bromine atom, and an ethylthiophenyl group. While the biological activities of bromophenols and aryl thioethers have been individually investigated, the synergistic or antagonistic effects of their combination in a single molecule remain unexplored. This guide aims to bridge this knowledge gap by proposing a detailed, testable hypothesis for the mechanism of action of this compound, thereby providing a foundational roadmap for future preclinical research.

Hypothesized Mechanism of Action

Based on the known biological activities of its constituent chemical moieties, we hypothesize that this compound possesses a tripartite mechanism of action, encompassing antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity: A Primary Defense

The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS). We hypothesize that this compound directly neutralizes free radicals through two primary mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby quenching its reactivity. The resulting phenoxyl radical is stabilized by resonance, and the presence of the electron-donating ethylthiophenyl group may further enhance this stability.

-

Sequential Proton Loss Electron Transfer (SPLET): In polar environments, the phenol can first deprotonate to form a phenoxide anion, which then donates an electron to a free radical.

The bromine atom, being electron-withdrawing, might slightly decrease the ease of hydrogen donation but could also influence the overall electronic properties and lipophilicity of the molecule, affecting its interaction with cellular membranes and accessibility to radical species.

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a key driver of numerous diseases. We propose that this compound exerts anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

-

Inhibition of IκBα Phosphorylation: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). We hypothesize that this compound, or its metabolites, may inhibit the IκB kinase (IKK) complex, preventing the phosphorylation of IκBα and thereby blocking NF-κB activation. The arylthio moiety could play a role in binding to the kinase.

Anticancer Activity: A Multi-pronged Attack

The anticancer potential of this compound is likely multifaceted, involving the induction of apoptosis and the modulation of key cellular processes.

-

Induction of Apoptosis: We hypothesize that this compound can trigger programmed cell death in cancer cells through:

-

ROS Generation: While acting as an antioxidant at low concentrations, at higher concentrations within the reductive intracellular environment of cancer cells, it may act as a pro-oxidant, leading to the generation of cytotoxic levels of ROS.

-

Mitochondrial Pathway Activation: Increased ROS can lead to mitochondrial dysfunction, characterized by the release of cytochrome c and the activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to apoptosis.

-

-

Enzyme Inhibition: The arylthio group is present in a number of enzyme inhibitors. It is plausible that this compound could inhibit enzymes crucial for cancer cell survival and proliferation, such as:

-

Fatty Acid Synthase (FAS): Some thioether-containing compounds have been shown to inhibit FAS, an enzyme overexpressed in many cancers and essential for membrane synthesis in rapidly dividing cells.

-

Tubulin Polymerization: Arylthioindoles are known inhibitors of tubulin polymerization, a key process in cell division. While the core structure is different, the arylthio moiety might confer some affinity for tubulin.

-

Data Presentation: Comparative Bioactivity of Related Compounds

To provide a quantitative context for our hypothesis, the following tables summarize the reported biological activities of structurally related bromophenols and aryl thioethers.

Table 1: Antioxidant Activity of Selected Phenolic Compounds

| Compound | Assay | IC50 / Activity | Reference |

| 2,4,6-Tribromophenol | DPPH Radical Scavenging | Moderate Activity | [1] |

| 4-Bromophenol | ABTS Radical Scavenging | EC50 = 2.5 µM | [2] |

| Catechol Thioether | DPPH Radical Scavenging | EC50 = 0.12 mM | [3] |

| Phenolic Thioether | Peroxyl Radical Scavenging | Rate constant = 1.5 x 10^4 M⁻¹s⁻¹ | [4] |

Table 2: Anti-inflammatory Activity of Selected Phenolic and Thioether Compounds

| Compound | Cell Line / Model | Target / Pathway | Effect | Reference |

| Bromophenol Derivative | RAW 264.7 Macrophages | NF-κB | Inhibition of NO production | [5] |

| 4-Alkylthio-o-anisidine | Carrageenan-induced edema | Inflammation | Inhibition of edema | [6] |

| Arylthioindoles | LFA-1/ICAM-1 interaction | Cell Adhesion | Antagonistic activity | [7] |

Table 3: Anticancer Activity of Selected Bromophenols and Arylthio Compounds

| Compound | Cell Line | IC50 | Proposed Mechanism | Reference |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | K562 (Leukemia) | 13.9 µg/mL | Induction of apoptosis | [8] |

| Diallyl trisulfide | 3T3-L1 preadipocytes | IC50 = 8.37 µM | FAS Inhibition | [2] |

| Arylthioindole Derivative | MCF-7 (Breast Cancer) | IC50 = 80 nM | Tubulin Polymerization Inhibition | [9] |

Mandatory Visualizations

Hypothesized Signaling Pathways

Caption: Hypothesized signaling pathways for this compound.

Experimental Workflow

Caption: Proposed experimental workflow for mechanism of action studies.

Experimental Protocols

Antioxidant Activity

-

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the compound.

-

In a 96-well plate, add 100 µL of each dilution to 100 µL of a 0.1 mM solution of DPPH in methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox should be used as a positive control.

-

Anti-inflammatory Activity

-

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm. A known concentration of sodium nitrite is used to generate a standard curve.

-

-

Western Blot for NF-κB Pathway Proteins:

-

Treat RAW 264.7 cells with the compound and/or LPS as described above.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Anticancer Activity

-

MTT Cell Viability Assay:

-

Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate.

-

After 24 hours, treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay:

-

Treat cancer cells with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Conclusion and Future Directions

The in-silico analysis and literature review of structurally similar compounds strongly suggest that this compound is a promising candidate for further investigation as a multi-target therapeutic agent. The proposed mechanisms of action, centered on antioxidant, anti-inflammatory, and anticancer activities, provide a solid framework for initiating preclinical studies. The outlined experimental protocols offer a clear path to validate these hypotheses and to elucidate the specific molecular targets of this novel compound. Future research should focus on in vivo studies to assess the compound's efficacy and safety profile in animal models of relevant diseases. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs of this compound, will be crucial for optimizing its potency and selectivity. This comprehensive guide serves as a critical first step in unlocking the therapeutic potential of this intriguing molecule.

References

- 1. Preparation of 5-aryl-3-alkylthio-l,2,4-triazoles and corresponding sulfones with antiinflammatory-analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel 5-arylthio-5H-chromenopyridines as a new class of anti-fibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory activity of antioxidants, 4-alkylthio-o-anisidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design and synthesis of 2-heterocyclyl-3-arylthio-1H-indoles as potent tubulin polymerization and cell growth inhibitors with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Arylthioindoles and Related Bioisosteres at the Sulfur Bridging Group. 4. Synthesis, Tubulin Polymerization, Cell Growth Inhibition, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Potential Biological Targets of 3-Bromo-5-(4-ethylthiophenyl)phenol

A comprehensive review of the current scientific landscape reveals a significant gap in the understanding of the specific biological targets and mechanisms of action for the compound 3-Bromo-5-(4-ethylthiophenyl)phenol. As of the latest available data, there are no published studies, clinical trials, or detailed experimental protocols that directly investigate the biological activity of this specific molecule.

While the broader class of brominated phenols and their derivatives has been a subject of scientific inquiry, yielding insights into a range of biological activities from antimicrobial to anti-inflammatory effects, this information cannot be directly extrapolated to this compound. The unique combination of a bromo-substituted phenol with a 4-ethylthiophenyl moiety introduces specific electronic and steric properties that would dictate its interaction with biological macromolecules. Without empirical data, any discussion of its potential targets would be purely speculative.

This guide, therefore, serves to highlight the absence of data and to underscore the need for foundational research to elucidate the pharmacological profile of this compound. Future investigations would need to encompass a systematic screening approach to identify potential protein targets, followed by detailed mechanistic studies.

Future Research Directions: A Proposed Workflow

To address the current knowledge gap, a structured research program would be necessary. The following experimental workflow is proposed as a logical progression for identifying and characterizing the biological targets of this compound.

Figure 1: A proposed experimental workflow for the identification and validation of biological targets for novel compounds like this compound.

Detailed Methodologies for Future Experiments

Should research on this compound commence, the following are detailed protocols for key initial experiments.

High-Throughput Screening (HTS)

Objective: To rapidly screen large libraries of biological targets (e.g., enzymes, receptors) to identify potential interactions with this compound.

Protocol:

-

Assay Plate Preparation: Utilize 384- or 1536-well microtiter plates.

-

Compound Dispensing: Dispense a standardized concentration (e.g., 10 µM) of this compound dissolved in an appropriate solvent (e.g., DMSO) into the assay wells using an acoustic liquid handler.

-

Target Addition: Add the purified target protein (e.g., a specific kinase, protease, or G-protein coupled receptor) to the wells.

-

Substrate/Reagent Addition: Add the necessary substrates or detection reagents. For example, in a kinase assay, this would be the substrate peptide and ATP.

-

Incubation: Incubate the plates for a predetermined time at a controlled temperature (e.g., 30 minutes at room temperature).

-

Signal Detection: Measure the assay signal using a plate reader. The signal could be fluorescence, luminescence, or absorbance, depending on the assay format.

-

Data Analysis: Normalize the data to controls (positive and negative) and calculate the percent inhibition or activation for each target. Hits are identified based on a predefined activity threshold (e.g., >50% inhibition).

Affinity Chromatography

Objective: To identify binding partners of this compound from a complex biological mixture (e.g., cell lysate).

Protocol:

-

Ligand Immobilization: Covalently attach this compound to a solid support matrix (e.g., agarose beads) through a suitable linker.

-

Column Packing: Pack a chromatography column with the ligand-immobilized beads.

-

Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and interactions.

-

Column Loading: Pass the lysate over the affinity column. Proteins that bind to the immobilized compound will be retained.

-

Washing: Wash the column extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or an increase in ionic strength.

-

Protein Identification: Identify the eluted proteins using techniques such as mass spectrometry (LC-MS/MS).

Conclusion

The biological targets of this compound remain to be discovered. The information presented in this guide is intended to be a starting point for researchers and drug development professionals interested in investigating this novel chemical entity. The proposed workflow and experimental protocols provide a roadmap for initiating a comprehensive research program to unlock its therapeutic potential. As new data emerges, this guide will be updated to reflect the evolving understanding of this compound's pharmacology.

Preliminary In-Vitro Screening of 3-Bromo-5-(4-ethylthiophenyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds, particularly brominated phenols derived from marine organisms, represent a class of natural products with significant therapeutic potential.[1][2][3] These compounds have demonstrated a wide array of biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The novel compound, 3-Bromo-5-(4-ethylthiophenyl)phenol, belongs to this promising class of molecules. While specific in-vitro screening data for this compound is not yet publicly available, this guide outlines a comprehensive and robust preliminary screening cascade to elucidate its potential bioactivities. The methodologies and workflows presented herein are based on established protocols for evaluating similar phenolic and bromophenolic compounds.

This technical guide provides a tiered approach to the in-vitro screening of this compound, detailing experimental protocols, data presentation strategies, and visual workflows to facilitate a thorough preliminary investigation of its pharmacological potential.

Hypothetical In-Vitro Screening Cascade

A tiered screening approach is recommended to efficiently assess the bioactivity of a novel compound. This involves progressing from broad cytotoxicity and general bioactivity assays to more specific, target-oriented investigations based on initial findings.

Tier 1: Foundational Bioactivity and Cytotoxicity Assessment

The initial tier focuses on determining the compound's intrinsic cytotoxicity across different cell types and its general antioxidant capacity.

-

Cytotoxicity Profiling: An essential first step is to evaluate the compound's effect on cell viability. This helps establish a therapeutic window and identify potential for anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5] It is recommended to test the compound against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a leukemia cell line like K562) and a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) to assess selectivity.[1][3]

-

Antioxidant Activity Screening: Many phenolic compounds exhibit antioxidant properties due to their ability to scavenge free radicals.[2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to assess this activity.

Tier 2: Mechanistic and Target-Oriented Assays

Based on the activities commonly observed for bromophenols, the second tier of screening should investigate potential anti-inflammatory and specific anticancer mechanisms.

-

Anti-inflammatory Potential:

-

Nitric Oxide (NO) Production Assay: Chronic inflammation is often associated with the overproduction of nitric oxide by inducible nitric oxide synthase (iNOS). The Griess assay can be used to measure the inhibitory effect of the compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The anti-inflammatory effects of other bromophenols have been linked to the downregulation of pro-inflammatory responses.[6]

-

Cyclooxygenase (COX) Enzyme Inhibition Assay: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes. An in-vitro COX inhibition assay can determine if the compound selectively inhibits COX-1 or COX-2, providing insights into its potential as a targeted anti-inflammatory agent.

-

-

Anticancer Mechanism of Action:

-

Apoptosis Induction Assay: Should the compound exhibit significant cytotoxicity towards cancer cell lines, the next step is to determine if cell death occurs via apoptosis. This can be assessed by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.

-

Cell Cycle Analysis: Flow cytometry can be employed to analyze the effect of the compound on the cell cycle distribution of cancer cells. This can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), a common mechanism for anticancer drugs.

-

Data Presentation

Quantitative data from the proposed screening assays should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 22.5 ± 2.1 |

| K562 | Chronic Myelogenous Leukemia | 9.8 ± 1.2 |

| HEK293 | Normal Embryonic Kidney | > 100 |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 48 hours of treatment. Values are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Antioxidant and Anti-inflammatory Activities

| Assay | Endpoint | Result |

| DPPH Radical Scavenging | IC50 (µM) | 35.7 ± 3.5 |

| Nitric Oxide Production (LPS-stimulated RAW 264.7) | IC50 (µM) | 18.9 ± 2.3 |

| COX-2 Enzyme Inhibition | % Inhibition at 10 µM | 65.4 ± 5.1 |

IC50 values represent the concentration of the compound required for 50% of the maximal effect. Values are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

MTT Cell Viability Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with medium containing the compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

DPPH Radical Scavenging Assay

-

Reaction Mixture Preparation: In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol) to 100 µL of a methanolic solution of DPPH (0.2 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid is typically used as a positive control.

Nitric Oxide Production Assay in RAW 264.7 Macrophages

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reagent Reaction: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Caspase-3/7 Activity Assay

-

Cell Treatment: Seed cancer cells in a white-walled 96-well plate. Treat the cells with the compound at concentrations around its IC50 value for 24 hours.

-

Reagent Addition: Add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay) to each well.

-

Incubation: Incubate at room temperature for 1 hour.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) to assess the specific activation of caspases.

Visualization of Workflows and Pathways

Diagrams are provided to visually represent the experimental workflow and a key signaling pathway relevant to the potential anti-inflammatory action of the compound.

Caption: Proposed experimental workflow for the in-vitro screening of this compound.

Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.

Conclusion

This technical guide provides a comprehensive framework for the preliminary in-vitro screening of this compound. By following the proposed tiered workflow, researchers can systematically evaluate its cytotoxicity, antioxidant potential, and explore its mechanisms of action in anti-inflammatory and anticancer contexts. The detailed protocols and data presentation formats are designed to ensure robust and reproducible findings, which will be critical in determining the future trajectory of this compound in the drug discovery pipeline. The insights gained from this screening cascade will form the foundation for subsequent pre-clinical development.

References

- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive Properties of Marine Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(4-ethylthiophenyl)phenol Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for 3-Bromo-5-(4-ethylthiophenyl)phenol and its analogs. Diaryl ether and biaryl scaffolds are prevalent in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. This document details plausible synthetic routes, experimental protocols, and relevant data to facilitate the synthesis and exploration of this class of compounds. The methodologies presented are based on established chemical transformations, including Suzuki-Miyaura coupling and Ullmann condensation, offering versatile approaches for academic and industrial research.

Core Synthetic Strategies

The synthesis of this compound can be primarily approached through two robust and widely utilized cross-coupling methodologies: the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Ullmann condensation. Both routes offer distinct advantages and can be adapted for the synthesis of a diverse range of analogs and derivatives.

A key consideration in both strategies is the management of the reactive phenolic hydroxyl group. It is often advantageous to protect the phenol as a more stable ether, typically a methyl ether, during the cross-coupling reaction. This protecting group can then be efficiently removed in the final step to yield the desired phenol.

Route A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of synthesizing the target diaryl scaffold, this involves the reaction of an arylboronic acid with an aryl halide. Two viable pathways are presented below.

Synthetic Scheme A1: Coupling of a Boronic Acid with an Aryl Halide followed by Demethylation

Synthetic Scheme A2: Coupling of a Halide with a Boronic Acid

Route B: Ullmann Condensation

The Ullmann condensation provides a classical and effective method for the formation of diaryl ethers through a copper-catalyzed reaction between a phenol and an aryl halide.

Synthetic Scheme B: Ullmann Condensation

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on analogous reactions reported in the literature and may require optimization for the specific substrates.

Synthesis of Precursors

1. Synthesis of 3-Bromo-5-methoxyphenol

This precursor can be synthesized from 3-methoxyphenol. The hydroxyl group is first protected, followed by bromination and subsequent deprotection.

2. Synthesis of 4-(Ethylthio)phenylboronic acid

This can be prepared from 4-mercaptophenol. The thiol is first alkylated with an ethyl halide, followed by conversion of the phenol to a boronic acid.

Protocol for S-Alkylation of 4-Mercaptophenol: A mixture of 4-mercaptophenol, a suitable base (e.g., potassium carbonate), and ethyl iodide in a polar aprotic solvent like DMF is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by extraction to yield 4-(ethylthio)phenol.

3. Synthesis of 4-Ethylthio-1-iodobenzene

An alternative precursor for coupling reactions, this can be synthesized from 4-(ethylthio)phenol via iodination.

Core Reaction Protocols

Protocol for Suzuki-Miyaura Coupling (General Procedure) A mixture of the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv) is prepared in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Protocol for Ullmann Condensation (General Procedure) A mixture of the phenol (1.0 equiv), aryl iodide (1.2 equiv), a copper catalyst such as CuI (0.1 equiv), a ligand like 1,10-phenanthroline (0.2 equiv), and a base such as Cs₂CO₃ (2.0 equiv) in a high-boiling polar solvent (e.g., DMF or DMSO) is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the mixture is cooled, diluted with water, and extracted. The crude product is purified by column chromatography.

Protocol for Demethylation using Boron Tribromide (BBr₃) The methoxy-substituted diaryl ether is dissolved in a dry, inert solvent such as dichloromethane under an inert atmosphere and cooled to -78 °C. A solution of BBr₃ (1.1-1.5 equiv) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with water or methanol and worked up by extraction to yield the final phenol product, which can be further purified by chromatography or recrystallization.[1][2]

Data Presentation

The following tables summarize typical reaction conditions and yields for analogous transformations found in the literature. These serve as a starting point for the optimization of the synthesis of this compound and its derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 88 |

| 3 | 3,5-Dibromopyridine | Phenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 75 |

Table 2: Representative Conditions for Ullmann Condensation of Phenols with Aryl Halides

| Entry | Phenol | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenol | 1-Iodo-4-nitrobenzene | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 110 | 24 | 85 |

| 2 | Phenol | 4-Bromoanisole | Cu₂O (5) | Salicylaldoxime (10) | K₃PO₄ | Toluene | 120 | 48 | 78 |

| 3 | 3-Nitrophenol | 1-Iodobenzene | CuI (20) | N,N-Dimethylglycine (40) | K₂CO₃ | Dioxane | 100 | 36 | 92 |

Table 3: Representative Conditions for Demethylation of Aryl Methyl Ethers

| Entry | Substrate | Reagent (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxydiphenyl ether | BBr₃ (1.2) | CH₂Cl₂ | -78 to rt | 4 | 95 |

| 2 | 3-Methoxy-4'-chlorodiphenyl ether | BBr₃ (1.5) | CH₂Cl₂ | 0 to rt | 6 | 90 |

| 3 | 2,4-Dimethoxydiphenyl ether | BBr₃ (3.0) | CH₂Cl₂ | -78 to rt | 12 | 85 (diphenol) |

Potential Signaling Pathways and Biological Activity

Diaryl ether derivatives are known to interact with various biological targets, often acting as enzyme inhibitors.[3][4][5] The structural motif of this compound suggests potential interactions with kinases, phosphatases, or other enzymes involved in cellular signaling. The presence of the halogen and the thioether moiety can influence binding affinity and selectivity.

This guide provides a foundational framework for the synthesis and study of this compound analogs. The provided protocols and data should enable researchers to efficiently produce these compounds for further investigation into their chemical and biological properties.

References

- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synthesis of thiophenol from phenol | Chem-Station Int. Ed. [en.chem-station.com]

- 3. prepchem.com [prepchem.com]

- 4. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Bromo-5-(4-ethylthiophenyl)phenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 3-Bromo-5-(4-ethylthiophenyl)phenol, CAS number 1822762-83-3.[1] Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its structural features and comparison with closely related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1822762-83-3[1] |

| Alternative Names | 3-Bromo-5-(ethylthio)phenol, 3-Bromo-5-(ethylsulfanyl)phenol[1] |

| Molecular Formula | C₁₄H₁₃BrOS |

| Molecular Weight | 309.22 g/mol |

| Canonical SMILES | CCSC1=CC=C(C=C1)C2=CC(Br)=CC(O)=C2 |

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | m | 4H | Ar-H (ethylthiophenyl ring) |

| ~7.1 - 6.8 | m | 3H | Ar-H (bromophenol ring) |

| ~5.0 | s (broad) | 1H | -OH |

| 2.98 | q | 2H | -S-CH₂- |

| 1.35 | t | 3H | -CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-OH |

| ~140 | C-S |

| ~138 | C-Br |

| ~135 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~122 | Ar-C (quaternary) |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~28 | -S-CH₂- |

| ~15 | -CH₃ |

Predicted Mass Spectrometry (MS) Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 310/308 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 281/279 | Moderate | [M - C₂H₅]⁺ |

| 231 | Moderate | [M - Br]⁺ |

| 183 | Moderate | [M - Br - C₂H₅S]⁺ |

Predicted Infrared (IR) Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Medium | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2970 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1580, ~1470 | Strong, Sharp | C=C stretch (aromatic ring) |

| ~1230 | Strong | C-O stretch (phenol) |

| ~1100 | Medium | C-S stretch |

| ~830 | Strong | C-H bend (para-substituted ring) |

| ~780, ~680 | Strong | C-H bend (meta-substituted ring) |

| ~550 | Medium | C-Br stretch |

Experimental Protocols

The following are standard methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument (at 100 MHz). Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe (for electron ionization, EI) or by dissolving the sample in a suitable solvent and infusing it (for electrospray ionization, ESI).

-

Ionization: Utilize electron ionization (EI) at 70 eV to generate fragment ions and a clear molecular ion peak.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel organic compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Predicted ADMET Properties of 3-Bromo-5-(4-ethylthiophenyl)phenol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful development of a novel therapeutic agent hinges on a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early-stage assessment of these properties is critical to de-risk drug candidates and optimize their potential for clinical success. This technical guide provides a comprehensive overview of the predicted ADMET properties of 3-Bromo-5-(4-ethylthiophenyl)phenol, a compound of interest in medicinal chemistry. In the absence of specific experimental data for this molecule, this document outlines the methodologies for predicting these properties using established in silico tools and provides detailed experimental protocols for in vitro validation.

In Silico ADMET Prediction

A variety of computational tools are available to predict the ADMET properties of small molecules. These platforms utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and other computational methods to estimate a compound's behavior in biological systems.

Data Presentation: Predicted Physicochemical and ADMET Properties

The following tables summarize the key physicochemical and ADMET parameters that can be predicted for this compound using computational models. The values presented here are hypothetical placeholders to illustrate the data that would be generated.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Weight | e.g., 325.25 g/mol | Influences diffusion and transport. |

| LogP | e.g., 4.2 | Indicates lipophilicity and potential for membrane permeability. |

| LogS | e.g., -4.5 | Predicts aqueous solubility. |

| pKa (acidic) | e.g., 8.5 (phenol) | Determines ionization state at physiological pH. |

| pKa (basic) | N/A | |

| H-bond Donors | e.g., 1 | Influences solubility and membrane permeability. |

| H-bond Acceptors | e.g., 2 | Influences solubility and membrane permeability. |

| Polar Surface Area | e.g., 49.5 Ų | Correlates with membrane permeability. |

Table 2: Predicted ADME Properties

| Category | Parameter | Predicted Outcome | Significance |

| Absorption | Human Intestinal Absorption | e.g., High | Likelihood of absorption from the gut. |

| Caco-2 Permeability | e.g., Moderate to High | Predicts intestinal permeability. | |

| P-glycoprotein Substrate | e.g., Yes/No | Potential for active efflux from cells. | |

| Distribution | Blood-Brain Barrier Penetration | e.g., Yes/No | Potential to reach the central nervous system. |

| Plasma Protein Binding | e.g., >90% | Affects the free fraction of the drug available for therapeutic action. | |

| Metabolism | CYP450 2D6 Substrate | e.g., Yes/No | Predicts metabolism by a key drug-metabolizing enzyme. |

| CYP450 3A4 Substrate | e.g., Yes/No | Predicts metabolism by a key drug-metabolizing enzyme. | |

| CYP450 2D6 Inhibitor | e.g., Yes/No | Potential for drug-drug interactions. | |

| CYP450 3A4 Inhibitor | e.g., Yes/No | Potential for drug-drug interactions. | |

| Excretion | Renal Organic Cation Transporter 2 (OCT2) Substrate | e.g., Yes/No | Predicts potential for renal excretion. |

Table 3: Predicted Toxicity Properties

| Endpoint | Predicted Risk | Significance |

| hERG Inhibition | e.g., Low/Medium/High | Potential for cardiotoxicity. |

| Ames Mutagenicity | e.g., Non-mutagen/Mutagen | Potential to cause genetic mutations. |

| Hepatotoxicity | e.g., Low/High | Potential for liver damage. |

| Skin Sensitization | e.g., Yes/No | Potential to cause allergic contact dermatitis. |

Experimental Protocols for ADMET Profiling

In silico predictions should be validated through in vitro experimental assays. The following are detailed methodologies for key ADMET experiments.

Solubility Assays

1. Kinetic Solubility Assay (Nephelometric Method)

-

Principle: This high-throughput assay measures the precipitation of a compound from a DMSO stock solution when diluted into an aqueous buffer. The amount of precipitate is quantified by light scattering.

-

Methodology:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Mix and incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer.

-

The kinetic solubility is the concentration at which significant precipitation is first observed.[1][2][3][4]

-

2. Thermodynamic Solubility Assay (Shake-Flask Method)

-

Principle: This method determines the equilibrium solubility of a compound in a specific solvent, representing its true solubility.[5][6]

-

Methodology:

-

Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, filter the suspension to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[2][7]

-

Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Principle: PAMPA is a cell-free assay that predicts passive diffusion across a lipid-infused artificial membrane, mimicking the intestinal barrier.[8][9][10]

-

Methodology:

-

A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.[8][10]

-

The acceptor wells of a 96-well plate are filled with buffer.

-

The filter plate is placed on top of the acceptor plate.

-

A solution of this compound is added to the donor wells of the filter plate.

-

The assembly is incubated for a defined period (e.g., 4-18 hours).[11]

-

The concentration of the compound in both the donor and acceptor wells is measured by HPLC-UV or LC-MS/MS.

-

The permeability coefficient (Pe) is calculated from the concentration changes.

-

2. Caco-2 Permeability Assay

-

Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.[12][13]

-

Methodology:

-

Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[13]

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[12]

-

For apical-to-basolateral (A-B) permeability, the compound solution is added to the apical side, and the amount of compound that transports to the basolateral side is measured over time.

-

For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral side, and transport to the apical side is measured.

-

Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[13]

-

Metabolic Stability Assays

1. Liver Microsomal Stability Assay

-

Principle: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key phase I drug-metabolizing enzymes like cytochrome P450s.[14][15][16][17][18]

-

Methodology:

-

This compound is incubated with pooled human liver microsomes in the presence of the cofactor NADPH at 37°C.[14][18]

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14]

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[17]

-

2. Hepatocyte Stability Assay

-

Principle: This assay uses intact hepatocytes, which contain both phase I and phase II metabolizing enzymes and cofactors, providing a more comprehensive assessment of metabolic stability.[14][19][20]

-

Methodology:

-

Cryopreserved or fresh hepatocytes are incubated with this compound at 37°C.[19][20]

-

Samples are collected at multiple time points over a longer duration (e.g., up to 4 hours) to assess the stability of low-turnover compounds.[21][22]

-

The reactions are stopped, and the remaining parent compound is quantified by LC-MS/MS.

-

The data are used to determine the in vitro half-life and intrinsic clearance.

-

Toxicity Assays

1. MTT Cytotoxicity Assay

-

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[26]

-

Methodology:

-

Cells (e.g., HepG2 for hepatotoxicity) are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[27]

-

After treatment, the medium is replaced with a medium containing MTT solution, and the plate is incubated for 3-4 hours at 37°C.[24][26]

-

A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[27]

-

The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm.[23]

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) is calculated.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The ADMET profile of this compound, as predicted by in silico models and validated by the in vitro assays outlined in this guide, will provide a robust foundation for its further development as a potential drug candidate. A favorable ADMET profile, characterized by good solubility and permeability, appropriate metabolic stability, and a low risk of toxicity, is essential for advancing this compound through the drug discovery pipeline. The methodologies and workflows presented here offer a comprehensive framework for the systematic evaluation of this and other novel chemical entities.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. enamine.net [enamine.net]

- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Metabolic Stability Assays [merckmillipore.com]

- 15. researchgate.net [researchgate.net]

- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 19. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]

- 22. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. broadpharm.com [broadpharm.com]

- 27. MTT (Assay protocol [protocols.io]

commercial availability of 3-Bromo-5-(4-ethylthiophenyl)phenol

Technical Guide: 3-Bromo-5-(4-ethylthiophenyl)phenol

Audience: Researchers, Scientists, and Drug Development Professionals

Commercial Availability

A thorough search of major chemical supplier databases indicates that this compound is not a stock chemical and is not commercially available for direct purchase. Its synthesis would be required for research and development purposes. This guide proposes a feasible synthetic pathway utilizing commercially available starting materials.

Proposed Synthesis: Palladium-Catalyzed C-S Cross-Coupling

The synthesis of this compound can be achieved via a selective monosubstitution reaction on a symmetrical precursor. A robust and high-yielding method for forming the aryl-sulfur bond is the Buchwald-Hartwig C-S cross-coupling reaction. This palladium-catalyzed reaction couples an aryl halide with a thiol.

The proposed pathway involves the reaction of 3,5-Dibromophenol with one equivalent of 4-Ethylthiophenol . The selectivity for monosubstitution can be controlled by careful stoichiometry and reaction conditions.

Caption: Proposed synthetic pathway for this compound.

An alternative, though often requiring harsher conditions, is the Ullmann condensation, which uses a copper catalyst to facilitate the coupling of an aryl halide and a thiol[1].

Physicochemical Data

Quantitative data for the target compound and its key precursors are summarized below for easy comparison. Properties for the target compound are estimated based on its structure, as experimental data is unavailable.

Table 1: Physicochemical Properties of Target Compound and Precursors

| Property | This compound (Predicted) | 3,5-Dibromophenol | 4-Ethylthiophenol |

| CAS Number | N/A | 626-41-5 | 4946-13-8[2] |

| Molecular Formula | C₁₄H₁₃BrOS | C₆H₄Br₂O | C₈H₁₀S[2] |

| Molecular Weight | 309.22 g/mol | 251.90 g/mol | 138.23 g/mol [2] |

| Appearance | - | White to light orange solid/crystal | Liquid |

| Melting Point | - | 79-83 °C | -30 °C (estimate)[3] |

| Boiling Point | - | - | 119 °C[3] |

| Density | - | - | 1.02 g/mL[3] |

| pKa | ~8.5 | - | - |

| XLogP3 | ~4.5 | 2.8 | 3.1[4] |

Experimental Protocols

This section details a hypothetical but plausible experimental protocol for the synthesis of this compound based on established Buchwald-Hartwig C-S coupling methodologies.

Caption: Experimental workflow for synthesis, purification, and analysis.

4.1 Materials and Reagents

-

3,5-Dibromophenol (1.0 equiv)

-

4-Ethylthiophenol (1.0 equiv)[2]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.02 equiv)

-

Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

-

Anhydrous Toluene

-

Ethyl Acetate (ACS Grade)

-

Hexanes (ACS Grade)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite®

-

Silica Gel (for column chromatography)

4.2 Procedure

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3,5-dibromophenol, Pd₂(dba)₃, Xantphos, and cesium carbonate.

-

Inerting: Seal the tube with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Through the septum, add anhydrous toluene, followed by the dropwise addition of 4-ethylthiophenol via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad thoroughly with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product, this compound.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Biological Activity and Signaling Pathways

Diaryl thioethers and substituted phenols are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities. While the specific activity of this compound is uncharacterized, related compounds have shown potential as:

-

Antimicrobial Agents: Diaryl ethers, such as triclosan, are known inhibitors of bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid synthesis[5][6]. Diaryl thioethers may act on similar pathways.

-

Anticancer Agents: Some diaryl thioether derivatives have demonstrated antiproliferative effects on various cancer cell lines and can act as proteasome inhibitors[7][8][9].

-

Antioxidants: The phenol moiety, combined with a sulfur-containing side chain, can confer antioxidant and cytoprotective properties[10].

The diagram below illustrates a hypothetical mechanism of action where the target compound could act as a bacterial enzyme inhibitor, a pathway relevant to drug development professionals.